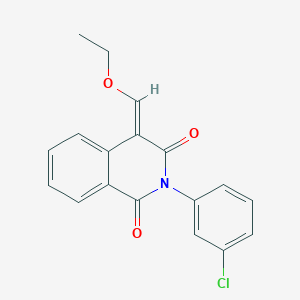

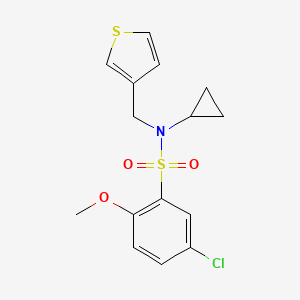

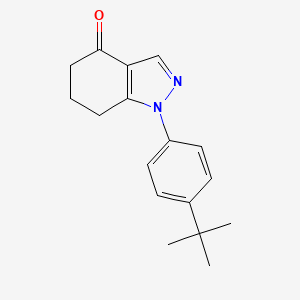

5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide” represents a class of compounds known for their involvement in chemical synthesis and potential biological activities. While specific research directly on this compound was not found, related studies on similar benzenesulfonamide derivatives provide insights into the synthesis, molecular structure, chemical reactions, and properties of this class of compounds.

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds typically involves cascade reactions or interaction with thiourea in the presence of catalysts. For instance, Rozentsveig et al. (2011) detailed a cascade synthesis involving benzenesulfonamide reacted with thiourea, indicating a complex synthesis pathway for similar compounds (Rozentsveig et al., 2011).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been determined through X-ray crystallography, showcasing the compound’s crystalline form and molecular interactions. Al-Hourani et al. (2015) presented the crystal structure of tetrazole derivatives, highlighting the planarity of tetrazole rings and their interactions, which might be comparable in complexity and structural characteristics to the compound (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical properties of benzenesulfonamide derivatives involve reactions with various reagents to produce compounds with potential biological activities. Żołnowska et al. (2016) synthesized novel benzenesulfonamide derivatives with anticancer activities, indicating the chemical reactivity of these compounds towards the development of biologically active molecules (Żołnowska et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on related compounds provide insights into these properties, essential for understanding the behavior and application of “this compound” in scientific research.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming bonds, and activity in biological systems, are integral to the utility of benzenesulfonamide derivatives. The synthesis and evaluation of these compounds for inhibitory activities against various enzymes or receptors, as explored by Pal et al. (2003), demonstrate the broad chemical functionality of this class of compounds (Pal et al., 2003).

Scientific Research Applications

Cognitive Enhancement Properties

One study highlights the cognitive enhancing properties of a related compound, SB-399885, which shows potent and selective antagonistic action on 5-HT6 receptors. This compound, structurally similar to the one you mentioned, has been found to improve cognitive functions in aged rat models, suggesting potential applications in treating disorders characterized by cognitive deficits like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Docking Studies and Crystal Structure Analysis

Another study focuses on docking studies and crystal structure analysis of tetrazole derivatives, which include benzenesulfonamide structures. These studies help in understanding the orientation and interaction of molecules in the active site of enzymes, particularly as COX-2 inhibitors (Al-Hourani et al., 2015).

Photodynamic Therapy Applications

Research on a zinc phthalocyanine derivative substituted with a benzenesulfonamide group demonstrates its potential in photodynamic therapy for cancer treatment. This derivative exhibits good fluorescence properties and a high singlet oxygen quantum yield, important for Type II photosensitization mechanisms (Pişkin et al., 2020).

Design and Bioactivities in Cancer Treatment

A study on 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides examines their synthesis and bioactivities. These compounds demonstrated promising results in the development of novel anticancer agents, with specific compounds showing high tumor selectivity and potency (Gul et al., 2016).

Synthesis and Cascade Reactions

A reaction involving 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea under certain conditions resulted in the formation of a specific thiazole derivative. This study contributes to the understanding of cascade synthesis and heterocyclization reactions in organic chemistry (Rozentsveig et al., 2011).

Safety and Hazards

This chemical is considered hazardous. It’s harmful if swallowed, in contact with skin, or if inhaled . It’s advised to use this compound only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact, it’s recommended to wash with plenty of soap and water .

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, human carbonic anhydrase B, by acting as an inhibitor This means it binds to the enzyme and reduces its activity

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific context in which it is used. For instance, benzenesulfonamide derivatives, which include this compound, have been found to be effective in the treatment of proliferative diseases such as cancer . This suggests that the compound could have a range of potential effects depending on the disease state and the specific cellular environment.

properties

IUPAC Name |

5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S2/c1-20-14-5-2-12(16)8-15(14)22(18,19)17(13-3-4-13)9-11-6-7-21-10-11/h2,5-8,10,13H,3-4,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYRBZQPLAZOLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CSC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)

![5-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2490293.png)

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2490297.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide](/img/structure/B2490303.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490306.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide](/img/structure/B2490307.png)

![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2490310.png)